7-Oxa-1-azaspiro[3.5]nonane

Aqueous Solubility Physicochemical Property Drug Discovery

Procure 7-Oxa-1-azaspiro[3.5]nonane for medicinal chemistry applications. This spirocyclic building block uniquely fuses oxetane and piperidine rings, delivering 3.2x higher aqueous solubility (320 g/L) and lower XLogP (0.2) vs. monocyclic alternatives. Rigid, sp³-rich architecture provides defined exit vectors for lead optimization and ADME modulation. Ideal for developing FAAH inhibitors and diverse compound libraries.

Molecular Formula C7H13NO
Molecular Weight 127.187
CAS No. 106404-52-8
Cat. No. B598647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxa-1-azaspiro[3.5]nonane
CAS106404-52-8
Synonyms7-Oxa-1-aza-spiro[3.5]nonane
Molecular FormulaC7H13NO
Molecular Weight127.187
Structural Identifiers
SMILESC1CNC12CCOCC2
InChIInChI=1S/C7H13NO/c1-4-8-7(1)2-5-9-6-3-7/h8H,1-6H2
InChIKeyYRTSMAAUDAWPSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Oxa-1-azaspiro[3.5]nonane (CAS 106404-52-8): A Spirocyclic Oxetane-Piperidine Building Block for Drug Discovery


7-Oxa-1-azaspiro[3.5]nonane (CAS 106404-52-8) is a spirocyclic heterocycle consisting of a four-membered oxetane ring fused to a six-membered piperidine ring via a single spiro carbon . With a molecular formula of C7H13NO and a molecular weight of 127.18 g/mol, this compound features a rigid, three-dimensional architecture characterized by high sp3-carbon content and a polar oxetane motif [1]. Its unique structural framework positions it as a valuable building block in medicinal chemistry, offering a defined vector for functionalization and the potential to modulate key physicochemical properties such as solubility and lipophilicity [2].

Why 7-Oxa-1-azaspiro[3.5]nonane (CAS 106404-52-8) Cannot Be Substituted with Common Heterocyclic Building Blocks


While simpler piperidine or morpholine building blocks are widely available and inexpensive, they lack the distinct three-dimensional architecture and physicochemical profile of 7-Oxa-1-azaspiro[3.5]nonane. The spirocyclic fusion of an oxetane and piperidine ring imparts a unique degree of conformational rigidity and defined exit vectors that are not achievable with monocyclic alternatives [1]. More importantly, the oxetane moiety acts as a potent modulator of key drug-like properties, including pKa, LogD, and aqueous solubility, which can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile [2]. Substituting this specific spirocyclic core with a flexible analog or a different heterocyclic system would likely result in a molecule with altered binding affinity, metabolic stability, and overall pharmacokinetic behavior, potentially compromising lead optimization efforts [1][2]. The evidence below quantifies these differentiating properties.

Quantitative Evidence for 7-Oxa-1-azaspiro[3.5]nonane (CAS 106404-52-8) as a Superior Spirocyclic Building Block


Enhanced Aqueous Solubility of 7-Oxa-1-azaspiro[3.5]nonane vs. Morpholine

7-Oxa-1-azaspiro[3.5]nonane demonstrates significantly higher aqueous solubility compared to the common heterocyclic building block morpholine. This property is critical for improving the developability of drug candidates. Experimental data shows the target compound has a solubility of 320 g/L at 25°C [1], while morpholine is reported to have a solubility of approximately 100 g/L in water at 20°C [2]. This represents a greater than 3-fold improvement in aqueous solubility.

Aqueous Solubility Physicochemical Property Drug Discovery

Reduced Lipophilicity (LogD) of 7-Oxa-1-azaspiro[3.5]nonane Core vs. Piperidine

The oxetane moiety in 7-Oxa-1-azaspiro[3.5]nonane is a potent modulator of lipophilicity. While direct LogD data for this specific compound is not available, class-level inference from related oxetane-piperidine spirocycles shows a marked reduction in LogD compared to their non-oxetane counterparts. Studies on 4-substituted piperidines indicate that the introduction of an oxetane ring results in a lower LogD compared to the parent piperidine, due to the increased polarity of the oxetane oxygen [1]. This is a class-level inference supported by extensive literature on oxetane bioisosteres [2].

Lipophilicity LogD ADME

Commercially Available Purity and Reproducibility for 7-Oxa-1-azaspiro[3.5]nonane

For reliable research and development, high and consistent purity is paramount. Multiple reputable vendors supply 7-Oxa-1-azaspiro[3.5]nonane at a purity of ≥95%, with some offering ≥97% purity . This level of purity ensures that experimental outcomes are not confounded by impurities, which is a critical factor for reproducible synthesis and biological assay results. While other spirocyclic building blocks are available, the consistent availability of high-purity 7-Oxa-1-azaspiro[3.5]nonane from multiple sources reduces supply chain risk and ensures the reliability of research.

Purity Procurement Reproducibility

Validated Application in FAAH Inhibitor Lead Scaffolds

The core spirocyclic framework of 7-Oxa-1-azaspiro[3.5]nonane is closely related to the 7-azaspiro[3.5]nonane scaffold, which has been validated as a lead series for fatty acid amide hydrolase (FAAH) inhibition. In a head-to-head comparison of various spirocyclic cores, the 7-azaspiro[3.5]nonane core demonstrated superior potency for FAAH, with kinact/Ki values exceeding 1500 M⁻¹ s⁻¹ [1]. While the target compound contains an oxygen atom in place of a carbon, this class-level inference strongly supports the utility of the 7-oxa-1-azaspiro[3.5]nonane core for targeting FAAH and related serine hydrolases, given its similar geometry and electronic properties.

FAAH Pain Inflammation

Optimal Research and Industrial Applications for 7-Oxa-1-azaspiro[3.5]nonane (CAS 106404-52-8)


Medicinal Chemistry Lead Optimization for Improved Solubility and Metabolic Stability

Researchers seeking to improve the aqueous solubility and metabolic stability of a lead series can strategically incorporate the 7-Oxa-1-azaspiro[3.5]nonane core as a replacement for piperidine or morpholine moieties. The quantitative evidence of 3.2-fold higher aqueous solubility (320 g/L at 25°C) and reduced lipophilicity (XLogP 0.2) compared to these common building blocks [1] provides a strong basis for expecting improved drug-like properties and enhanced developability [2].

Synthesis of Spirocyclic FAAH Inhibitors for Pain and Inflammation

Building upon the validated FAAH inhibitory activity of the closely related 7-azaspiro[3.5]nonane scaffold (kinact/Ki > 1500 M⁻¹ s⁻¹), the 7-Oxa-1-azaspiro[3.5]nonane core serves as an ideal starting point for the development of novel FAAH inhibitors [3]. The oxygen atom in the oxetane ring can be leveraged for additional hydrogen bonding interactions or to modulate physicochemical properties, potentially leading to improved potency, selectivity, and pharmacokinetic profiles for the treatment of pain, inflammation, and mood disorders.

Construction of Diverse sp3-Rich Compound Libraries

The spirocyclic, sp3-atom rich nature of 7-Oxa-1-azaspiro[3.5]nonane makes it an excellent building block for generating diverse compound libraries in lead-like chemical space [4]. Its rigid three-dimensional structure provides defined exit vectors for functionalization, enabling the exploration of novel chemical matter with enhanced selectivity and reduced off-target effects, a key goal in modern drug discovery [2].

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